molecular formula C22H22N6O4S B2588879 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1020502-49-1

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2588879
CAS No.: 1020502-49-1
M. Wt: 466.52
InChI Key: HYETUNGPUOQXAP-UHFFFAOYSA-N
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Description

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a sophisticated heterocyclic compound designed for advanced biochemical research, particularly in the field of kinase signaling and cellular regulation. Its molecular architecture integrates a 1,2,4-oxadiazole moiety linked to a phenyl ring, a feature commonly associated with kinase inhibition , combined with a pyrazole core that is substituted with amino and methylsulfanyl groups, which can be critical for ATP-binding site interaction and solubility modulation. The acetamide linker connected to a 2,5-dimethoxyphenyl group suggests potential for targeting specific protein domains, such as those found in certain receptor tyrosine kinases. This compound is of significant interest for probing intracellular signal transduction pathways, apoptosis mechanisms , and for the development of novel molecular probes. Researchers can utilize this chemical tool to investigate the complex roles of specific kinases in disease models, particularly in oncology and inflammatory research, where the modulation of such pathways is a primary therapeutic strategy. Its structure is representative of a modern pharmacophore, making it a valuable asset for high-throughput screening, lead optimization studies, and structure-activity relationship (SAR) analysis in drug discovery programs.

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-30-14-9-10-16(31-2)15(11-14)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYETUNGPUOQXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by their coupling with the dimethoxyphenyl acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Formation of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. For example:

  • Step 1 : Condensation of amidoximes with carboxylic acid derivatives (e.g., esters or acyl chlorides) under basic or acidic conditions .

  • Step 2 : Cyclodehydration using reagents like POCl₃ or PCl₃ to form the oxadiazole ring .

Example Reaction :

Amidoxime+Acyl chloridePOCl31,2,4-oxadiazole derivative+HCl\text{Amidoxime} + \text{Acyl chloride} \xrightarrow{\text{POCl}_3} \text{1,2,4-oxadiazole derivative} + \text{HCl}

This method is analogous to the synthesis of 5-(3-methylphenyl)-1,2,4-oxadiazole derivatives described in patents .

Pyrazole Core Functionalization

The pyrazole ring is functionalized through nucleophilic substitution and coupling reactions:

  • Amino group introduction : Reaction of halogenated pyrazoles with ammonia or primary amines under reflux.

  • Methylsulfanyl group retention : Stabilized via inert atmosphere conditions (e.g., N₂) to prevent oxidation.

Methylsulfanyl Group (-SMe)

The methylsulfanyl group exhibits moderate nucleophilicity, enabling:

  • Oxidation : Conversion to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like H₂O₂ or mCPBA.

  • Displacement reactions : Substitution with amines or thiols under basic conditions .

Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in:

  • Electrophilic substitution : Nitration or halogenation at the 5-position under acidic conditions .

  • Ring-opening reactions : Hydrolysis with strong acids (e.g., HCl) to yield amidoximes .

Acetamide Moiety

The acetamide group undergoes:

  • Hydrolysis : Treatment with NaOH or HCl yields carboxylic acids .

  • N-Alkylation : Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃).

Reaction Pathways and Derivatives

Reaction TypeConditionsProduct/ApplicationSource
Oxidation of -SMe H₂O₂, acetic acid, 70°CSulfoxide derivatives
Nucleophilic substitution K₂CO₃, DMF, 80°CThiol- or amine-substituted pyrazoles
Hydrolysis of oxadiazole 6M HCl, refluxAmidoxime intermediates
Acetamide alkylation CH₃I, K₂CO₃, acetone, 50°CN-Methylacetamide derivatives

Comparative Reactivity of Analogous Compounds

Compound StructureKey Reaction ObservedBiological ActivitySource
N-(3-Methoxyphenyl)acetamide derivatives Suzuki coupling for aryl functionalizationAnticancer (HepG-2 inhibition)
3-(3-Methylphenyl)-1,2,4-oxadiazole derivatives Nitration at the oxadiazole 5-positionAnticonvulsant activity
Pyrazole-thioether analogs Oxidation to sulfonesEnhanced tubulin binding

Scientific Research Applications

Biological Activities

The unique structural features of this compound suggest several possible biological activities:

Antitumor Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that related compounds have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating strong potential for anticancer applications.

Case Study: A series of pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated potent activity against A-431 and Jurkat cell lines with IC50 values significantly lower than standard treatments like doxorubicin.

Antiviral Properties

Certain derivatives of pyrazole compounds have been shown to possess antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.

Case Study: A new class of pyrazole compounds was synthesized and tested for antiviral activity against influenza viruses. Results indicated that minor structural changes could significantly enhance antiviral efficacy.

Enzyme Inhibition and Receptor Modulation

The presence of the pyrazole and oxadiazole rings suggests potential inhibition of enzymes involved in metabolic pathways and modulation of receptors that alter critical signaling pathways within cells.

Industrial Production Methods

For industrial-scale production, optimization of synthetic routes is crucial. Techniques may include:

  • Continuous Flow Reactors: To enhance efficiency.
  • Automated Synthesis Equipment: For reproducibility.
  • Advanced Purification Techniques: Such as chromatography to ensure product purity.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key Structural Features:

  • Core Heterocycles : Pyrazole (target compound) vs. triazole (e.g., FP1-12 in ) or oxadiazole (e.g., BI 665915 in ).
  • Substituents :
    • Methylsulfanyl : Present in the target compound; replaced by hydroxy or furan groups in anti-exudative analogs ().
    • Aryl Groups : The 2,5-dimethoxyphenyl acetamide in the target compound contrasts with hydroxy-substituted phenyl or pyrimidine groups in FLAP inhibitors ().
Table 1: Structural Comparison of Key Analogues
Compound Class Core Heterocycle Key Substituents Biological Activity Reference
Target Compound Pyrazole + Oxadiazole Methylsulfanyl, Dimethoxyphenyl Not reported -
FP1-12 (Antiproliferative) Triazole + Oxazolone Hydroxyacetamide, Substituted phenyl Antiproliferative (IC₅₀ < 10 µM)
BI 665915 (FLAP Inhibitor) Oxadiazole + Pyrazole Pyrimidine, Cyclopropylethyl FLAP inhibition (IC₅₀ < 10 nM)
Anti-exudative Acetamides Triazole + Furan Furan-2-yl, Hydroxyacetamide Anti-exudative (ED₅₀ ~10 mg/kg)

Biological Activity

The compound 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure combines a pyrazole ring, an oxadiazole moiety, and a dimethoxyphenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C21H18N6O4S
  • Molecular Weight : 450.47 g/mol
  • CAS Number : 1020502-53-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of specific enzymes or receptors involved in critical biological pathways. The presence of functional groups such as the methylthio and oxadiazole rings enhances its potential for bioactivity.

Anticancer Activity

Research indicates that derivatives of oxadiazoles and pyrazoles exhibit significant anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation through various mechanisms:

  • Cell Cycle Inhibition : Compounds with similar structures have been shown to inhibit key proteins involved in cell cycle regulation.
  • Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
StudyActivityResult
AnticancerSignificant inhibition of cancer cell lines (e.g., MCF-7) observed
ApoptosisInduction of apoptosis in treated cells

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The presence of electron-withdrawing groups enhances antimicrobial potency.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/ml
Escherichia coli4 µg/ml

Antioxidant Activity

The antioxidant potential of the compound is also noteworthy. Structure modifications can lead to improved radical scavenging activity:

  • Electron-donating groups at specific positions have been linked to increased antioxidant effects.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that the biological activity of the compound is significantly influenced by its structural components:

  • Oxadiazole Ring : Enhances anticancer and antimicrobial properties.
  • Methylthio Group : Contributes to antioxidant activity.
  • Dimethoxyphenyl Moiety : Modifies receptor binding affinity and enhances overall bioactivity.

Case Studies

Several studies have explored the biological efficacy of similar compounds:

  • A study on a series of oxadiazole derivatives demonstrated enhanced anticancer activity when combined with pyrazole structures .
  • Another investigation highlighted the antimicrobial effects against resistant bacterial strains through modifications in the oxadiazole ring .

Q & A

Q. What synthetic methodologies are suitable for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, similar pyrazole-acetamide derivatives are synthesized by refluxing intermediates (e.g., oxazolones and triazole-thioacetamides) at 150°C for 5 hours using pyridine and zeolite-Y catalysts . Catalysts and solvent systems (e.g., ethanol for recrystallization) significantly impact purity and yield. Optimization may involve adjusting stoichiometry, reaction time, or catalyst loading to mitigate side reactions.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are critical for confirming the core structure. For example, 1^1H NMR peaks at δ 4.16 ppm (NHNH2_2) and δ 3.43 ppm (CH2_2) in related acetamides help identify key functional groups . High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95%), while X-ray crystallography may resolve stereochemical ambiguities .

Q. How can preliminary biological activity screening be designed for this compound?

Standard assays include in vitro antiproliferative activity (e.g., MTT assay on cancer cell lines) and in vivo anti-inflammatory models (e.g., formalin-induced edema in rodents at 10 mg/kg doses). Comparative studies with reference drugs (e.g., diclofenac sodium) are essential for benchmarking efficacy . Dose-response curves and toxicity profiling (e.g., LD50_{50}) should accompany activity data.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR analysis requires synthesizing analogs with modifications to the pyrazole, oxadiazole, or dimethoxyphenyl moieties. For instance, replacing the methylsulfanyl group with cyclohexyl or fluorophenyl substituents (as seen in related triazole derivatives) can elucidate steric and electronic effects on activity . Computational docking studies (e.g., using AutoDock Vina) may predict binding affinities to target proteins like cyclooxygenase-2 (COX-2) or kinases.

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in potency (e.g., in vitro vs. in vivo results) may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this by:

  • Conducting plasma stability assays to identify metabolic hotspots.
  • Using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .
  • Validating target engagement via Western blotting or enzyme inhibition assays .

Q. How can multivariate experimental designs optimize synthesis and bioactivity?

Apply factorial designs (e.g., Box-Behnken or central composite) to evaluate interactions between variables like temperature, solvent polarity, and catalyst type. For example, a 3k^k factorial design can optimize reflux time and pyridine concentration to maximize yield . Similarly, response surface methodology (RSM) can balance potency and cytotoxicity by varying substituent electronegativity and lipophilicity .

Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?

Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluates physicochemical properties (e.g., logP, biodegradability), abiotic/biotic transformations, and bioaccumulation potential in model organisms (e.g., Daphnia magna). High-resolution mass spectrometry (HRMS) and LC-MS/MS track degradation products in simulated ecosystems .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time and waste .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural integrity.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .

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